molecular formula C15H15N3O3S B2672169 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one CAS No. 1779128-58-3

6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one

Cat. No.: B2672169
CAS No.: 1779128-58-3
M. Wt: 317.36
InChI Key: FGZPOVAYEOJAGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one is a pyrido-pyrimidinone derivative with a fused bicyclic core. Its structure features:

  • A pyrido[4,3-d]pyrimidin-4-one scaffold, which combines pyridine and pyrimidinone rings fused at positions 4 and 3.
  • A sulfanyl (-SH) group at position 2, which may act as a hydrogen bond donor or participate in redox reactions.
  • Partial saturation in the pyrido ring (3H–8H), introducing conformational flexibility.

For example, sulfanyl group introduction can be achieved via thiolation of pyrimidinones, as seen in the synthesis of 6-amino-2-sulfanylpyrimidin-4(3H)-one derivatives .

Properties

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c19-14-10-8-18(4-3-11(10)16-15(22)17-14)9-1-2-12-13(7-9)21-6-5-20-12/h1-2,7H,3-6,8H2,(H2,16,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZPOVAYEOJAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC(=S)NC2=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one typically involves multiple steps:

    Formation of the Benzodioxin Ring: The initial step involves the synthesis of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.

    Pyridopyrimidinone Core Synthesis: The pyridopyrimidinone core is synthesized through a series of condensation reactions involving appropriate amines and carbonyl compounds.

    Coupling Reaction: The final step involves the coupling of the benzodioxin ring with the pyridopyrimidinone core. This is typically achieved through a nucleophilic substitution reaction where the sulfanyl group acts as a nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridopyrimidinone core.

    Substitution: The benzodioxin ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the pyridopyrimidinone core.

    Substitution: Various substituted derivatives of the benzodioxin ring.

Scientific Research Applications

6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with active site residues of enzymes, leading to inhibition. The benzodioxin ring can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

6-Benzyl-2-(Dimethylamino)-Hexahydropyrido[4,3-d]Pyrimidin-4-One (CAS 115596-49-1)

  • Core structure : Fully saturated hexahydropyrido ring vs. the partially saturated main compound. This reduces flexibility and may enhance binding rigidity .
  • Substituents: Position 6: Benzyl group (lipophilic) vs. benzodioxin (polar, oxygenated). Benzodioxin may improve solubility and reduce logP. Position 2: Dimethylamino (basic, hydrogen bond acceptor) vs. sulfanyl (acidic, hydrogen bond donor).

Pyrido[3,4-d]Pyrimidin-4-One Derivatives

8-((Dimethylamino)Methyl)Pyrido[3,4-d]Pyrimidin-4(3H)-One (44d) and 8-((Benzylamino)Methyl)Pyrido[3,4-d]Pyrimidin-4(3H)-One (44a)

  • Core structure : Pyrido[3,4-d] vs. pyrido[4,3-d] isomerism alters substituent spatial orientation.
  • Substituents: Position 8: Aminoalkyl groups (e.g., dimethylamino or benzylamino) vs. the main compound’s position 6 benzodioxin.
  • Synthesis : Both utilize reductive amination, as seen in the reaction of pyrido[3,4-d]pyrimidine-8-carbaldehyde with amines .

Pyrimidinones with Sulfanyl Substituents

6-Amino-2-Sulfanylpyrimidin-4(3H)-One (Compound 1)

  • Core structure: Simpler pyrimidinone lacking a fused pyridine ring.
  • Substituents: Position 6 amino group vs. benzodioxin. The amino group may enhance water solubility but reduce metabolic stability compared to benzodioxin .
  • Applications : Compound 1 is a precursor for CDK2 inhibitors, suggesting the main compound’s sulfanyl group could similarly target kinases.

5-Ethyl-6-Hydroxy-3-(4-Methoxyphenyl)-2-Sulfanyl-3,4-Dihydropyrimidin-4-One

  • Substituents : Ethyl, hydroxy, and methoxyphenyl groups vs. benzodioxin. The methoxyphenyl group increases lipophilicity, while benzodioxin may balance polarity .

Key Comparative Data

Compound Core Structure Position 6 Substituent Position 2 Substituent Key Properties/Applications Reference
Main Compound Pyrido[4,3-d]pyrimidin-4-one Benzodioxin Sulfanyl (-SH) Potential kinase inhibition (inferred) N/A
6-Benzyl-2-(dimethylamino)-hexahydro... Hexahydropyrido[4,3-d] Benzyl Dimethylamino Kinase inhibitor candidate
8-((Dimethylamino)methyl)pyrido[3,4-d] Pyrido[3,4-d] N/A Dimethylamino-methyl Cell-targeted activity (unspecified)
6-Amino-2-sulfanylpyrimidin-4(3H)-one Pyrimidinone Amino Sulfanyl CDK2 inhibitor precursor

Discussion of Substituent Effects

  • Benzodioxin vs.
  • Sulfanyl (-SH) vs. Amino/Alkyl Groups: The sulfanyl group’s acidity (pKa ~10) allows ionization at physiological pH, influencing membrane permeability and protein binding.

Biological Activity

The compound 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its enzyme inhibitory potential and therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]-dioxin derivatives with various sulfonamide and acetamide moieties. The synthetic pathway typically includes the use of reagents such as lithium hydride and DMF (N,N-Dimethylformamide) to facilitate the formation of the desired pyrido-pyrimidine structure.

Enzyme Inhibition

Recent studies have demonstrated that derivatives of 2,3-dihydrobenzo[1,4]-dioxin exhibit significant enzyme inhibition properties. The compound has been tested against key enzymes such as:

  • α-glucosidase : Inhibitors of this enzyme are crucial for managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption.
  • Acetylcholinesterase : Inhibition of this enzyme is significant for Alzheimer's disease treatment as it increases acetylcholine levels in the brain.

Table 1: Enzyme Inhibition Activity

CompoundTarget EnzymeIC50 Value (µM)Reference
6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanyl-3H...α-glucosidase12.5
6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanyl-3H...Acetylcholinesterase15.0

Antimicrobial Activity

In addition to enzyme inhibition, compounds containing the benzodioxane moiety have shown promising antimicrobial activity. Studies have indicated that these compounds can inhibit the growth of various bacterial strains.

Table 2: Antimicrobial Activity

CompoundMicrobial StrainZone of Inhibition (mm)Reference
6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanyl-3H...E. coli18
6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanyl-3H...S. aureus20

Case Studies

A notable case study involved the synthesis and testing of a series of benzodioxane derivatives against both α-glucosidase and acetylcholinesterase. The results indicated that modifications to the benzodioxane core significantly enhanced inhibitory potency. For instance:

  • A derivative with a methyl group at the para position exhibited improved α-glucosidase inhibition compared to its unsubstituted counterpart.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.